molecular formula C21H22N2O5 B2636793 3,4,5-trimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898463-23-5

3,4,5-trimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2636793
CAS No.: 898463-23-5
M. Wt: 382.416
InChI Key: XTKRXVHNENCNPO-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a sophisticated compound that brings together aromatic amide and tetrahydropyrroloquinoline frameworks. This combination offers unique chemical properties and makes it useful for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through a multi-step process involving the formation of intermediates and their subsequent reactions. Generally, these reactions occur under controlled temperatures, solvents, and catalysts to ensure high yield and purity. Industrial Production Methods : Industrial preparation might involve a scaled-up version of laboratory procedures, with optimizations for cost-effectiveness and efficiency. Continuous flow techniques or batch reactors are often employed for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, often facilitated by reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction might be performed using hydrogenation or metal hydrides.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur, typically using reagents such as alkyl halides or nitrosyl compounds.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate, oxygen, or chromium trioxide.

  • Reduction: : Hydrogen gas, lithium aluminum hydride, sodium borohydride.

  • Substitution: : Various alkyl or acyl halides, nitrosyl compounds, or halogen carriers.

Major Products: : The reactions usually yield derivatives with modified functional groups, enhancing or altering the compound's properties. For instance, oxidation could convert it into quinone derivatives.

Scientific Research Applications

Chemistry: : It's used as an intermediate in synthesizing more complex organic compounds, including pharmaceuticals and materials science. Biology : The compound serves as a ligand in biochemical assays, helping to study enzyme interactions and protein functions. Medicine Industry : Utilized in creating materials with specialized properties, like conductive polymers or advanced composites.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, often binding to enzymes or receptors. These interactions can modulate the activity of biochemical pathways, influencing cellular functions and biological processes. The tetrahydropyrroloquinoline structure is particularly known for its role in molecular recognition and signal transduction.

Comparison with Similar Compounds

Unique Aspects

  • Its unique tetrahydropyrroloquinoline structure distinguishes it from simpler aromatic amides.

  • Offers a distinct balance of electronic and steric properties, making it highly versatile in chemical reactions.

Similar Compounds

  • 3,4,5-trimethoxybenzoic acid

  • 2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives

  • Benzamides with varied substituents

There you go—a detailed breakdown of our compound . What about it intrigued you?

Properties

IUPAC Name

3,4,5-trimethoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-26-16-9-14(10-17(27-2)20(16)28-3)21(25)22-15-7-12-5-4-6-23-18(24)11-13(8-15)19(12)23/h7-10H,4-6,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKRXVHNENCNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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